Defoliant MN

Description

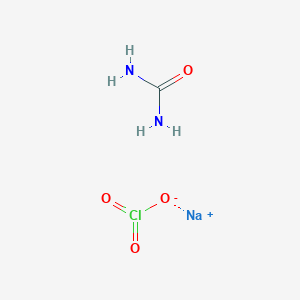

Structure

2D Structure

Properties

CAS No. |

102340-92-1 |

|---|---|

Molecular Formula |

CH4ClN2NaO4 |

Molecular Weight |

166.5 g/mol |

IUPAC Name |

sodium;urea;chlorate |

InChI |

InChI=1S/CH4N2O.ClHO3.Na/c2*2-1(3)4;/h(H4,2,3,4);(H,2,3,4);/q;;+1/p-1 |

InChI Key |

KSCRNMOAKBYHIO-UHFFFAOYSA-M |

SMILES |

C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |

Isomeric SMILES |

C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |

Canonical SMILES |

C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |

Other CAS No. |

102340-92-1 |

Synonyms |

Sodium chlor |

Origin of Product |

United States |

Synthesis and Formulation Research of Defoliant Mn Analogues

Primary Component Synthesis and Characterization

The primary active components of Defoliant MN analogues often include chlorate (B79027) salts, such as calcium chlorate and magnesium chlorate. Research in this area focuses on efficient synthesis methods and the characterization of the resulting compounds.

Calcium Chlorate Generation via Exchange Reactions (e.g., calcium chloride with sodium chlorate)

Calcium chlorate (Ca(ClO3)2) can be synthesized through various methods, including exchange reactions. One such method involves the reaction between calcium chloride (CaCl2) and sodium chlorate (NaClO3). This process is investigated to determine optimal conditions for yield and purity. Studies have examined the physico-chemical properties of systems involving calcium chlorate, such as its interaction with other salts and water. fishersci.fieasychem.org Calcium chlorate is a white, crystalline solid that is highly soluble in water. wikipedia.org

Magnesium Chlorate Derivation from Dolomite (B100054) Raw Materials

Magnesium chlorate (Mg(ClO3)2) can be derived from natural sources like dolomite, a carbonate mineral composed of calcium magnesium carbonate. ereztech.comwikipedia.org Research explores methods for extracting magnesium compounds from dolomite and converting them into magnesium chlorate. This derivation process is studied to develop cost-effective and efficient production routes for magnesium chlorate, which is also utilized as a defoliant. wikipedia.org Magnesium chlorate refers to inorganic compounds which are thermally labile white solids. wikipedia.org

Development of Multi-component Defoliant Formulations

The development of effective defoliant formulations often involves combining multiple components to enhance performance, stability, and handling characteristics. Research in this area focuses on understanding the complex interactions between these components in aqueous systems.

Physico-chemical Interaction Studies in Ternary Systems (e.g., Ca(ClO3)2 – ClCH2COONa – H2O)

Physico-chemical interaction studies in ternary systems, such as Ca(ClO3)2 – ClCH2COONa – H2O (calcium chlorate – sodium monochloroacetate – water), are conducted to understand the behavior of mixtures relevant to defoliant formulations. fishersci.fieasychem.orgwikipedia.org These studies investigate solubility, the formation of solid phases, and the identification of eutectic points across different temperatures. fishersci.fiwikipedia.org For instance, research has determined the solubility of components and the crystallization fields within the Ca(ClO3)2 – ClCH2COONa – H2O system at temperatures like 25°C and 50°C. fishersci.fieasychem.orgwikipedia.org The interaction of the components in this system leads to the formation of a ternary eutectic. fishersci.fi

Solubility Data for Ca(ClO3)2 – ClCH2COONa – H2O System

| Temperature (°C) | Component | Solubility ( g/100g H2O) |

| 25 | Ca(ClO3)2 | Data available fishersci.fieasychem.orgwikipedia.org |

| 25 | ClCH2COONa | Data available fishersci.fieasychem.orgwikipedia.org |

| 50 | Ca(ClO3)2 | Data available fishersci.fieasychem.orgwikipedia.org |

| 50 | ClCH2COONa | Data available fishersci.fieasychem.orgwikipedia.org |

| 25 / 50 | Ternary Eutectic | Composition determined fishersci.fi |

Note: Specific numerical solubility values are indicated as "Data available" based on the context snippets mentioning the existence of such data and diagrams without providing the exact numbers in the text.

Investigation of Phase Equilibria and Solubility Diagrams for Complex Mixtures (e.g., Ca(ClO3)2 – CO(NH2)2∙H3PO4 – H2O)

Investigation of phase equilibria and solubility diagrams is crucial for understanding the behavior of more complex multi-component defoliant mixtures. Studies have focused on systems like Ca(ClO3)2 – CO(NH2)2∙H3PO4 – H2O (calcium chlorate – urea (B33335) phosphate (B84403) – water) and Mg(ClO3)2 – CO(NH2)2∙H3PO4 – H2O (magnesium chlorate – urea phosphate – water). ereztech.comwikipedia.org These investigations map out the regions of stability for different solid phases and the liquidus curves, providing essential data for formulating stable liquid or solid defoliant products. The solubility diagrams illustrate the complex interactions and potential for co-crystallization or the formation of new solid phases within these mixtures. ereztech.comwikipedia.org

Batch Production Methodologies for Novel Defoliant Preparations (e.g., "Fandef-alo")

The production of novel defoliant preparations often involves batch processing methods to ensure controlled synthesis and formulation. The preparation tentatively named "Fandef-alo" serves as an example of such a novel defoliant, with its production method and composition being subjects of research. nveo.orginlibrary.uz

The essence of the production method for "Fandef-alo" lies in the sequential dissolution of calculated amounts of specific components in a liquid calcium-magnesium chlorate preparation. nveo.org This batch mode production utilizes crystalline carbamide (urea), monoethanolamine acetate (B1210297), a solution of calcium-magnesium chlorate, ethanol, and ethyl acetate. nveo.org

The basic technological scheme for obtaining "Fandef-alo" involves several main stages. Initially, a solution of calcium-magnesium chlorate is loaded into a reactor. nveo.org Subsequently, calculated amounts of carbamide are loaded and dissolved in the calcium-magnesium chlorate solution with constant stirring, typically at a temperature between 30 and 40 °C. nveo.org This dissolution process results in a clear solution with a yellowish tint. nveo.org The resulting solution may then flow by gravity into an intermediate tank. nveo.org

The composition of the "Fandef-alo" defoliant has been established through chemical and physicochemical methods. inlibrary.uz It is based on a calcium-magnesium chlorate preparation with the addition of urea, ethanol, and ethyl acetate or monoethanolamine acetate. inlibrary.uz The typical composition ranges reported for "Fandef-alo" include the following:

| Component | Concentration Range (% by weight) |

| Ca(ClO₃)₂ + Mg(ClO₃)₂ | 34.0 – 36.0 |

| CO(NH₂)₂ (Carbamide/Urea) | 8.0 – 10.0 |

| C₂H₅OH (Ethanol) | 4.0 – 8.0 |

| C₄H₈O₂ (Ethyl Acetate) or CH₃COOH·NH₂C₂H₄OH (Monoethanolamine Acetate) | 0.2 – 0.4 |

Data derived from search results. inlibrary.uz

Research has also explored the physicochemical properties of solutions containing the components of such defoliants, including the study of heterogeneous phase equilibrium in complex aqueous systems involving calcium and magnesium chlorates and chlorides, urea, ethanol, and monoethanolamine acetate. inlibrary.uz Solubility polythermic diagrams have been constructed using chemical and physicochemical methods to understand the interactions of these components. inlibrary.uz

The development of this technology aimed to create a new defoliant with complex action, possessing defoliating activity, accelerating maturation, and promoting boll opening in cotton crops. nveo.orginlibrary.uz Pilot batches of "Fandef-alo" have been produced based on the developed technological scheme. nveo.org

Physiological and Biochemical Mechanisms of Induced Defoliation

Cellular and Subcellular Responses to Chlorate-based Defoliant Exposure

Upon entering plant cells, the chlorate (B79027) ion (ClO₃⁻) acts as a nitrate (B79036) analog and is reduced to the highly toxic chlorite (B76162) ion (ClO₂⁻) by the enzyme nitrate reductase. wikipedia.orgwikipedia.orgwikipedia.orgmpg.de This metabolic conversion is a critical step in the phytotoxic action of chlorates. The accumulation of chlorite within the cells leads to a cascade of disruptive effects at both the cellular and subcellular levels.

Chlorite is a strong oxidizing agent and is thought to cause cell death through various mechanisms. These include the disturbance of cellular metabolism and potential damage to components of the respiratory chain, which are vital for energy production. wikipedia.org Furthermore, chlorate exposure can lead to the inhibition of catalase activity. wikipedia.orgwikipedia.org Catalase is a key enzyme responsible for detoxifying reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), by breaking it down into water and oxygen. mims.com Inhibition of catalase results in the accumulation of toxic levels of peroxides within the cells, contributing to oxidative stress and cellular damage. wikipedia.orgwikipedia.org

Research indicates that chlorate-based defoliants can induce extensive lipid peroxidation, a process where reactive oxygen species damage lipids in cell membranes. atamanchemicals.comnih.gov This damage compromises membrane integrity and function. Concurrently, a reduction in soluble protein content has been observed in defoliant-treated plants, which is often used as an indicator of salt-induced oxidative damage to membranes. atamanchemicals.comnih.gov

At the subcellular level, the disruption of cellular metabolism and the accumulation of toxic compounds like peroxides can impair the function of various organelles. While specific detailed studies on the subcellular distribution of chlorate and its effects on individual organelles like chloroplasts and mitochondria are less extensively documented compared to other stressors or compounds, the general oxidative damage and metabolic disruption caused by chlorite are understood to impact these vital cellular components. The reduction in chlorophyll (B73375) content observed in treated leaves is a direct consequence of cellular damage, particularly within chloroplasts, leading to decreased photosynthetic activity. wikipedia.orgmpg.deuni.lu Impaired cell turgor and reduced leaf area are also observed cellular responses indicative of widespread cellular dysfunction caused by chlorate exposure. uni.lu Studies using plant bioassays have also shown that chlorite and chlorate can induce chromosomal damage in plant systems, indicating potential genotoxic effects at the cellular level. guidetopharmacology.org

Molecular Pathways and Signal Transduction in Plant Senescence and Abscission Processes Triggered by Defoliants

The injury and cellular damage inflicted by chlorate-based defoliants trigger a complex series of molecular events and signal transduction pathways that ultimately lead to leaf senescence and abscission. A key response to this injury is the increased production of ethylene (B1197577), a plant hormone well-known for its role in promoting senescence and abscission. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.gov

The process of leaf abscission occurs at a specialized region called the abscission zone, located at the base of the leaf petiole. nih.gov In healthy, vigorous leaves, abscission is typically inhibited by high levels of auxin (Indole-3-acetic acid) produced in the leaf blade and transported towards the stem. wikipedia.orgnih.gov However, as senescence progresses or in response to stress induced by defoliants like chlorates, the balance of plant hormones shifts. wikipedia.org Ethylene production increases, and this rise in ethylene levels, coupled with potential changes in abscisic acid (ABA) levels, alters the responsiveness of cells in the abscission zone. wikipedia.orgwikipedia.orgnih.gov Ethylene can reduce auxin activity by inhibiting its synthesis and transport and promoting its degradation. wikipedia.org

The altered hormonal balance, particularly the increased ratio of ethylene to auxin, activates gene expression in the cells of the abscission zone, leading to the synthesis and activation of cell wall-degrading enzymes such as cellulase (B1617823) and pectinase. wikipedia.org These enzymes break down the cellulose (B213188) and pectin (B1162225) components of the cell walls and the middle lamellae, respectively, in the abscission layer, causing the cells to separate from one another.

Signal transduction pathways mediate the plant's response to hormonal changes and stress signals. While the precise signal transduction pathways triggered by chlorate are still areas of research, the involvement of G protein-mediated pathways has been implicated in hormone signaling in plants, including responses related to senescence and abscission. wikipedia.org The oxidative stress induced by chlorite accumulation and the resulting increase in reactive oxygen species also play a signaling role, contributing to the activation of defense responses and the initiation of senescence pathways. uni.luservice.gov.uk Furthermore, studies on chlorate-resistant mutants have provided insights into the molecular regulation of nitrate reductase and its interaction with chlorate, highlighting the interconnectedness of nitrate assimilation pathways and chlorate toxicity responses at the molecular level. mpg.demims.com

Comparative Mechanistic Studies Across Different Defoliant Formulations

Chemical defoliants can be broadly categorized based on their primary mode of action. Chlorate-based defoliants, along with others like tribufos (B1683236) and endothall, are often classified as herbicidal defoliants. wikipedia.orgwikipedia.orgnih.gov Their mechanism involves causing injury or stress to the plant tissue, which in turn stimulates the plant's natural defense and senescence pathways, particularly the production of ethylene. wikipedia.orgwikipedia.orgnih.gov This induced ethylene then drives the abscission process.

In contrast, other defoliants, such as ethephon (B41061) and thidiazuron, may operate through different primary mechanisms. Ethephon is a plant growth regulator that is metabolized by the plant to release ethylene internally, directly increasing endogenous ethylene levels to promote abscission and boll opening in crops like cotton. wikipedia.orgherts.ac.ukthegoodscentscompany.com Thidiazuron is a phenylurea with cytokinin-like activity and also exhibits herbicidal properties. amerigoscientific.comherts.ac.uk It is known to significantly induce the abscission zone and lead to leaf shedding, and its action can involve triggering leaf abscission processes similar to those induced by abiotic stress. atamanchemicals.comnih.gov Thidiazuron's mechanism can also involve inhibiting auxin transmission and acting on plant cells to promote growth-related processes at certain concentrations, while inducing abscission at others, highlighting a more direct influence on hormonal regulation and cell division in the abscission zone compared to the injury-mediated action of chlorates. herts.ac.uk

Comparative studies have evaluated the effectiveness and physiological impacts of different defoliant formulations. For instance, research in cotton has compared sodium chlorate with combinations like Thidiazuron + Diuron and ethephon. These studies often measure parameters such as defoliation percentage, chlorophyll content (indicated by SPAD values), leaf area reduction, and effects on soluble protein content. atamanchemicals.comnih.govuni.luherts.ac.uk Data from such studies demonstrate variations in the speed and extent of defoliation, as well as differing impacts on other physiological parameters, depending on the specific defoliant and application conditions.

For example, a study on high-density cotton compared the effects of sodium chlorate (0.9%) and Thidiazuron + Diuron (0.03%) on defoliation and biochemical parameters. The results showed that both treatments effectively induced defoliation, with Thidiazuron + Diuron often resulting in a higher defoliation rate compared to sodium chlorate at certain time points and application stages. atamanchemicals.comnih.govherts.ac.uk

| Defoliant Treatment | Defoliation Percentage (8 Days After Application) | Reduced Soluble Protein (mg/g) | Reduced Leaf Area (%) |

| Sodium Chlorate (0.9%) | 61.32 - 85.71 | 9.54 | 42.6 |

| Thidiazuron + Diuron (0.03%) | 83.75 - 99.32 | 18.35 | 34.0 - 97.5 |

| *Ranges and specific values depend on application timing and year of study. atamanchemicals.comnih.govuni.lu |

These comparative studies underscore that while different defoliants converge on the induction of abscission, the initial triggers and the sequence of physiological and biochemical events can differ. Chlorate-based defoliants primarily initiate the process through oxidative damage and metabolic disruption, leading to stress-induced ethylene production, whereas other defoliants may directly influence hormonal balance or interfere with specific growth processes to achieve defoliation.

Environmental Transport, Fate, and Transformation of Defoliant Components

Degradation Pathways and Kinetics of Defoliant Residues in Soil Matrices

The primary degradation pathway for chlorate (B79027) in soil is microbial reduction. Various facultative anaerobic bacteria are capable of using chlorate as an electron acceptor, reducing it sequentially to chlorite (B76162) (ClO₂⁻), and then to chloride (Cl⁻) acs.orgnih.gov. This process is often linked to the presence of microbial populations capable of reducing perchlorate (B79767) and chlorate acs.orgnih.gov.

While enzyme-mediated degradation is a significant pathway, some reports suggest the possibility of abiotic reduction of perchlorate (which can degrade to chlorate) to chloride in soils through coupling to the Fe(II)/(III) redox system, potentially exhibiting faster kinetics under water-unsaturated conditions acs.org. However, the direct abiotic degradation of chlorate in soil is less commonly emphasized compared to microbial processes.

Studies on the kinetics of chlorate degradation often occur in the context of perchlorate reduction, where chlorate is an intermediate acs.org. Research on perchlorate and chlorate-respiring bacteria indicates that these microorganisms can use chlorate as a terminal electron acceptor nih.gov. Growth rates of perchlorate-degrading isolates using chlorate as an electron acceptor have been examined in batch tests nih.gov. While specific kinetic data for chlorate degradation rates solely in soil matrices can be site-specific and dependent on environmental conditions, studies have shown that under flooded soil conditions, rapid decomposition of chlorate can occur researchgate.net.

Mobility and Leaching Potential of Defoliant Components in Agro-ecosystems

Chlorate is highly soluble in water fishersci.co.ukatamanchemicals.com. This high solubility contributes significantly to its mobility in soil and its potential for leaching into groundwater usda.gov. Given the predominantly negative charge of most soil particles, the negatively charged chlorate anion is generally expected to undergo repulsive interactions with soil surfaces, promoting its movement with water flow acs.org.

The mobility and leaching potential of chlorate in agro-ecosystems are influenced by factors such as soil type, soil moisture content, and rainfall usda.govalberta.ca. Higher temperatures and moisture content can result in faster leaching and disappearance of sodium chlorate from the soil profile usda.gov. Studies on contaminant mobility in soil highlight that compounds with low Kd (partition coefficient) values, indicating weak binding to soil, are considered highly mobile and pose a significant threat to groundwater resources hawaii.gov. While a specific Kd for chlorate was not found in the provided results, its high solubility suggests a low Kd and thus high mobility.

The potential for leaching means that chlorate applied to agricultural fields can move downwards through the soil profile, potentially reaching groundwater and impacting water quality usda.govsensoil.com.

Environmental Persistence and Bio-geochemical Cycling of Chlorate and Associated Ions

The persistence of chlorate in the environment is variable and depends on several factors, including application rate, soil type, fertility, organic matter content, moisture, and weather conditions usda.gov. While some reports indicate persistence for three to six months, others suggest it can persist for six months to five years, particularly in areas of low rainfall usda.govalberta.ca. Higher application rates can lead to longer persistence researchgate.net.

Chlorate is considered a minor component in the biogeochemical cycle of chlorine usgs.govresearchgate.nettylerbarnum.com. Natural sources of chlorate exist, and it can co-occur with perchlorate in the environment, potentially originating from atmospheric production and deposition, especially in dry soils usgs.govresearchgate.net. The biogeochemical cycle of chlorine involves the conversion of chlorine between different chemical forms and oxidation states through natural processes, including biological and chemical reactions tylerbarnum.com. While chloride is the most common form, chlorate represents a higher oxidation state within this cycle tylerbarnum.com.

Relatively low concentrations of chlorate in some natural groundwater samples compared to soils may suggest lower stability in the subsurface environment usgs.govacs.org.

Influence of Environmental Factors on Defoliant Decomposition (e.g., microbial activity, anaerobic conditions)

Microbial activity is a primary driver of chlorate decomposition in soil nih.govusda.gov. Soil microorganisms, particularly facultative anaerobic bacteria, can reduce chlorate to chloride acs.orgnih.gov. The presence and activity of these microorganisms are crucial for effective chlorate degradation.

Environmental factors significantly influence the rate and extent of microbial degradation of chlorate:

Microbial Activity: The abundance and metabolic activity of chlorate-reducing microorganisms directly impact decomposition rates acs.orgnih.gov.

Soil Moisture: Flooded or anaerobic conditions are particularly effective for rapid decomposition of chlorate, as the reduction process is favored in the absence of oxygen nih.govresearchgate.net. While some decomposition can occur under aerobic conditions, it may be slower tamu.edu.

Organic Matter: The availability of organic substrates can enhance perchlorate (and likely chlorate) degradation rates, as they can serve as electron donors for microbial respiration nih.govresearchgate.net. Amendment of soil with sugars like glucose or sucrose (B13894) has been shown to accelerate chlorate disappearance, likely by providing energy substrates for chlorate-reducing microorganisms researchgate.net.

Redox Conditions: Anaerobic conditions promote the microbial reduction of chlorate nih.govtamu.edu. As soil depth increases, there is often a decrease in oxygenation and an increase in anaerobic conditions, which can influence microbial communities and their activity nih.gov.

Presence of Other Ions: The presence of nitrate (B79036) can influence perchlorate (and potentially chlorate) degradation. Some studies suggest that nitrate can increase the lag time of perchlorate degradation, potentially accounting for its persistence researchgate.net. However, other research indicates that perchlorate-reducing populations may grow on added nitrate, potentially enhancing perchlorate reduction rates nih.gov. The interaction between chlorate and nitrate in microbial degradation pathways is complex, as nitrate reductase can be involved in the reduction of chlorate alberta.ca. High nitrate levels can inhibit chlorate uptake by some organisms alberta.ca.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Identification of Defoliant Components and Metabolites (e.g., GC-FID, HPLC, GC-MS/MS)

Chromatographic techniques are fundamental for separating complex mixtures and identifying specific compounds within them. For analyzing components of Defoliant MN, such as chlorate (B79027) and potential metabolites, methods like Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are utilized.

GC-FID is valued for its robustness, sensitivity, and broad applicability to organic molecules, although it provides structural information primarily through retention time comparison sepscience.com. GC-MS offers definitive compound identification through fragmentation patterns, complementing FID's detection capabilities sepscience.com. These techniques have been applied to analyze various compounds, including pesticides and their metabolites, in matrices like soil and water. For instance, GC/MS and LC/MS methods have been developed to measure chlorothalonil (B1668833) and its metabolites in soil and water, demonstrating varying recoveries and detection limits depending on the analyte and matrix nih.gov.

HPLC, often coupled with detectors like UV or mass spectrometry, is also employed to simplify sample preparation and enhance selectivity cdc.gov. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of polar pesticides and contaminants like chlorate and perchlorate (B79767) in various food commodities and water samples, offering high sensitivity and selectivity researchgate.netsgs-institut-fresenius.deacs.orgwaters.comresearchgate.net. Methods utilizing LC-MS/MS, such as modified QuPPe (quick polar pesticide) methods, have been validated for routine monitoring of chlorate and perchlorate in a broad range of food matrices, achieving low limits of quantification (LOQs) and acceptable recovery rates researchgate.netwaters.comresearchgate.net. For example, one validated LC-MS/MS method for chlorate and perchlorate in food matrices showed LOQs of 0.010 mg/kg in most matrices and 0.002 mg/kg for perchlorate in infant food, with trueness ranging from 91.3 to 110.1% and intermediate precision below 20% researchgate.net. Another UHPLC-MS/MS method for chlorate in chemical leavening agents reported LOD/LOQ of 0.02 and 0.1 mg/kg, respectively, with recoveries between 97.0 and 101.2% acs.org.

Ion Chromatography (IC) is another crucial chromatographic technique for the determination of inorganic anions like chlorate, especially in water samples epa.govchromatographyonline.comresearchgate.net. EPA has developed specific methods for chlorate analysis in drinking water using IC with suppressed conductivity detection, reporting Method Detection Limits (MDLs) as low as 3 µg/L epa.govepa.gov. IC coupled with mass spectrometry (IC-ESI-MS) is also used for perchlorate determination chromatographyonline.com.

Spectroscopic Methods for Compositional Analysis and Structural Elucidation (e.g., IR spectroscopy, Atomic Absorption Spectrometry, X-ray diffraction analysis)

Spectroscopic methods provide valuable information about the composition and structure of this compound and its related compounds. Infrared (IR) spectroscopy is used to identify functional groups within a compound based on characteristic absorption bands corresponding to molecular vibrations frontiersin.org. It can be applied to analyze both mixtures and individual substances and is useful for examining solid and liquid samples with minimal preparation frontiersin.org. FTIR analysis has been used in the characterization of sodium chlorate crystals, identifying functional groups and their vibrating frequencies journalcra.comijret.org.

Atomic Absorption Spectrometry (AAS) is a powerful technique for the quantitative determination of metal ions, such as calcium and magnesium, which may be present in this compound formulations or relevant environmental samples researchgate.net. AAS can be used to determine the total metal content of a sample journalcra.com.

X-ray Diffraction (XRD) analysis is employed to study the crystalline structure of solid samples csic.es. Powder XRD patterns can provide information about the crystallinity and phase purity of compounds like sodium chlorate journalcra.comijret.org. XRD, along with FTIR, has been used to characterize pure and doped sodium chlorate crystals, determining lattice parameters and confirming crystal systems journalcra.comijret.org.

Volumetric and Complexometric Methods for Quantitative Determination of Inorganic Ions (e.g., chlorate, calcium, magnesium)

Volumetric and complexometric methods are classical quantitative analysis techniques that can be applied to determine the concentration of specific ions. Complexometric titration, or chelatometry, is a type of volumetric analysis that uses the formation of a colored complex to determine the endpoint byjus.com. This method is particularly useful for determining the concentration of metal ions, such as calcium and magnesium byjus.comcanterbury.ac.nzmetrohm.com. EDTA (ethylenediaminetetraacetic acid) is commonly used as a titrant in complexometric titrations, forming stable complexes with metal ions byjus.comcanterbury.ac.nz. Indicators like Eriochrome Black T (ErioT) or Calmagite are used, which change color upon complexation with metal ions byjus.comcanterbury.ac.nz.

Complexometric titration with EDTA can be used to determine the total calcium and magnesium content in various materials, including water, milk, and solid samples canterbury.ac.nzmetrohm.com. Potentiometric or photometric detection can be used to determine the endpoint metrohm.com. Methods have been developed for the simultaneous determination of calcium and magnesium by complexometric titration, sometimes involving selective precipitation steps to address unfavorable concentration ratios psu.edu. While volumetric procedures for magnesium can be less satisfactory when it is much less abundant than calcium, complexometric methods using indicators like Eriochrome black T can determine calcium plus magnesium psu.edu.

For chlorate, while chromatographic and spectroscopic methods are more common for trace analysis, volumetric methods might be applicable for higher concentrations or specific matrices, although the search results primarily highlight instrumental techniques for chlorate quantification.

Method Validation and Quality Assurance in Environmental and Plant Matrix Analysis

Ensuring the reliability and accuracy of analytical results for this compound components in environmental and plant matrices requires rigorous method validation and quality assurance procedures. Method validation involves evaluating parameters such as selectivity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netresearchgate.net. These validations are often performed according to established guidelines, such as those provided by regulatory bodies researchgate.netresearchgate.net.

Quality assurance involves implementing procedures to ensure that analytical data are reliable and meet specified quality objectives epa.gov. This includes using quality control samples (QCS), which are solutions of known analyte concentrations from an external source, and laboratory fortified sample matrices (LFM), where known quantities of analytes are added to environmental samples to assess matrix effects epa.gov. Internal quality control is performed with each analytical batch to verify compliance with method requirements, including accuracy and precision researchgate.net. Recovery experiments are crucial for estimating measurement uncertainty, with major contributions often arising from precision and calibration eurachem.org.

Validation studies for chlorate analysis in food and water have demonstrated acceptable trueness and precision, with LOQs meeting regulatory requirements researchgate.netacs.org. For instance, a validated LC-MS/MS method for chlorate and perchlorate in food matrices showed that the method fits for monitoring at levels equal to or below maximum residue levels (MRLs) specified in EU regulations researchgate.net.

Data from analytical studies highlight the presence of chlorate in various matrices. For example, a survey found chlorate in fruit, vegetables, and milk, with varying concentrations and incidence rates food.gov.uk. Another study reported chlorate concentrations in drinking water and swimming pool water waternz.org.nz. Statistical analysis of chlorate occurrence data in food has also been compiled, providing insights into concentration levels in different food categories zenodo.org.

Agro Ecological Impact Assessments of Defoliant Application

Influence on Non-target Plant Communities and Biodiversity

Defoliant MN, like other defoliants and herbicides, can significantly impact non-target plant communities and reduce biodiversity within and around agricultural fields. The primary mechanism of this impact is the direct toxicity of the compound to off-target vegetation through spray drift or unintended application arccjournals.compublications.gc.ca.

Studies on the ecological effects of herbicides, which often share similar modes of action or application methods with defoliants, have shown that even at low concentrations, these chemicals can harm non-target plant species beyondpesticides.orgresearchgate.net. This can lead to a decline in plant diversity, affecting both wild flora within fields and in adjacent habitats like hedgerows and field margins researchgate.netkeystonebioag.com. The reduction in plant diversity can have cascading effects throughout the ecosystem, impacting herbivores, pollinators, and other wildlife that rely on these plants for food and shelter beyondpesticides.orgkeystonebioag.com. For instance, the decline of specific plant species crucial for the life cycle of certain insects, such as milkweed for monarch butterflies, has been linked to herbicide use beyondpesticides.orgkeystonebioag.com.

The extent of the impact on non-target plants is influenced by factors such as the defoliant's persistence in the environment, its mobility in soil and water, and the susceptibility of different plant species arccjournals.comlibretexts.org.

Effects on Soil Microbiome Dynamics and Ecosystem Services

The soil microbiome is a complex community of microorganisms vital for numerous ecosystem services, including nutrient cycling, organic matter decomposition, and maintaining soil structure beyondpesticides.orgjournalasrj.com. This compound, upon reaching the soil through direct application, runoff, or spray drift, can alter the composition and activity of these microbial communities beyondpesticides.orgjournalasrj.comresearchgate.net.

Research indicates that herbicides can either inhibit or stimulate soil microbial activities, depending on the specific chemical, its concentration, and environmental conditions journalasrj.comresearchgate.net. Some studies have observed negative correlations between pesticide exposure and populations of beneficial soil organisms like nematodes, which are crucial for nutrient cycling beyondpesticides.org. Defoliants can disrupt key microbial functions such as nitrogen mineralization and enzyme activities essential for nutrient availability to plants journalasrj.comresearchgate.net. Furthermore, they can negatively impact symbiotic relationships, such as those between plants and mycorrhizal fungi, which are important for nutrient uptake journalasrj.comresearchgate.net.

The persistence of defoliant residues in the soil can pose long-term risks, potentially leading to shifts in microbial community structure and function, which can impair soil health and the provision of essential ecosystem services journalasrj.comresearchgate.net.

Data illustrating the potential impact on soil microbial activity could be represented as a hypothetical table showing changes in enzyme activity or microbial biomass following this compound application:

| Soil Parameter | Before this compound Application | After this compound Application (Hypothetical) |

| Microbial Biomass Carbon (μg/g soil) | 850 | 620 |

| Dehydrogenase Activity (μg TPF/g soil/h) | 4.5 | 2.1 |

| Nitrogen Mineralization Rate (μg N/g soil/day) | 15 | 9 |

Note: This table presents hypothetical data based on general trends observed in studies on herbicide impacts on soil microbiomes and is not specific to "this compound".

Long-term Ecological Consequences within Agricultural Landscapes

The long-term ecological consequences of this compound use within agricultural landscapes can be significant and multifaceted. Repeated or widespread application can lead to a simplification of the agro-ecosystem publications.gc.ca. The reduction in non-target plant diversity directly impacts the habitat and food resources available for wildlife, potentially leading to declines in populations of beneficial insects, birds, and other animals beyondpesticides.orgkeystonebioag.comresearchgate.net.

Furthermore, the movement of this compound residues through the environment via runoff and leaching can lead to the contamination of water bodies, impacting aquatic ecosystems and potentially accumulating in the food chain (biomagnification) arccjournals.comkeystonebioag.comebsco.com. Studies on the long-term effects of defoliants used in other contexts, such as in warfare, have demonstrated severe and lasting damage to ecosystems, including the destruction of forests and a significant reduction in biodiversity dioxin20xx.org. While agricultural use differs in scale and application, chronic exposure and persistence of residues can contribute to similar, albeit perhaps less dramatic, long-term ecological degradation within agricultural landscapes.

Addressing the long-term consequences requires a comprehensive understanding of the defoliant's fate and behavior in the environment and the implementation of sustainable agricultural practices that minimize reliance on chemical inputs and promote biodiversity and soil health.

Innovations and Future Directions in Defoliant Research

Development of Enhanced Defoliant Formulations with Optimized Environmental Performance

Data on the environmental performance of enhanced formulations often involves assessing factors such as:

Reduced Leaching: Measuring the concentration of the defoliant or its degradation products in soil and water runoff.

Lower Volatilization: Quantifying the amount of defoliant that evaporates into the atmosphere.

Improved Deposition: Evaluating how effectively the formulation adheres to plant leaves compared to conventional formulations.

Integration of Computational Chemistry and Predictive Modeling in Defoliant Design

Computational chemistry and predictive modeling are becoming increasingly valuable tools in the design and optimization of agricultural chemicals, including defoliants like Defoliant MN. nextmol.comopenaccessjournals.comnih.gov These approaches allow researchers to simulate molecular behavior, predict chemical properties, and model interactions with biological systems and the environment before extensive laboratory synthesis and testing. nextmol.comopenaccessjournals.comschrodinger.com

Key applications of computational chemistry in defoliant design include:

Predicting Efficacy: Modeling the interaction of this compound with plant physiological processes to understand and predict its defoliation efficiency.

Assessing Environmental Fate: Simulating the degradation pathways and persistence of this compound in soil and water, as well as its potential for volatilization. openaccessjournals.comnih.gov

Designing Safer Molecules: Utilizing quantitative structure-activity relationships (QSAR) and other in silico methods to identify structural modifications that could reduce potential environmental or non-target impacts while maintaining efficacy. nih.gov

Optimizing Formulations: Modeling the behavior of this compound in different formulation matrices to predict release rates and stability.

Computational chemistry can significantly accelerate the research and development process, allowing for the rapid screening of numerous potential modifications and formulations of this compound. nextmol.comschrodinger.com

Exploration of Synergistic Interactions with Plant Growth Regulators and other Agricultural Chemicals

Research is exploring the potential for synergistic interactions between this compound and plant growth regulators (PGRs) or other agricultural chemicals to improve defoliation efficiency and potentially reduce the required concentration of this compound. google.complantgrowthhormones.comresearchgate.net Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. plantgrowthhormones.com

Examples of potential synergistic interactions being explored in defoliant research include:

This compound + Ethylene-Releasing Compounds: Ethylene (B1197577) is a plant hormone known to promote leaf abscission. Combining this compound with ethylene-releasing agents could enhance the defoliation process. google.complantgrowthhormones.comresearchgate.net

This compound + Other Defoliants: Investigating combinations of this compound with other known defoliants to achieve more rapid or complete leaf drop under varying environmental conditions. plantgrowthhormones.cominlibrary.uz

This compound + Plant Growth Retardants: In some crops, managing vegetative growth with plant growth retardants before defoliation can improve defoliant efficacy. researchgate.net

Studies on synergistic mixtures of plant growth regulators and defoliants have shown promising results in various crops, leading to improved defoliation and sometimes increased yield. plantgrowthhormones.comresearchgate.net

An example of research findings on synergistic effects (though not specific to this compound, illustrating the concept):

| Combination | Crop | Observed Effect | Reference |

| Ethephon (B41061) + Paraquat | Sesame | Improved drying and defoliation, increased yield. | plantgrowthhormones.com |

| Mepiquat Chloride + Cyclanilide | Cotton | Reduced vegetative growth, enhanced defoliation. | researchgate.net |

Sustainable Production Methodologies for Defoliant Components from Local Raw Materials

Efforts are being directed towards developing sustainable methods for producing this compound and its components, with a focus on utilizing local raw materials. This aligns with the broader movement towards sustainable agriculture, which seeks to minimize the environmental footprint of farming practices. watertestsystems.com.auallidechemicals.comshimanzu.com

Sustainable production methodologies can involve:

Utilizing Renewable Resources: Exploring the synthesis of this compound components from bio-based or renewable feedstocks rather than relying solely on petrochemicals.

Developing More Efficient Synthesis Routes: Researching chemical processes that require less energy, produce less waste, and utilize less hazardous solvents.

Sourcing Local Raw Materials: Investigating the feasibility of obtaining necessary precursors or raw materials for this compound production from local or regional sources to reduce transportation costs and environmental impact. ppublishing.org

While specific details on the sustainable production of "this compound" from local raw materials are limited in the provided search results, research exists on utilizing local resources for the production of other defoliants, such as calcium chlorate-chloride defoliants. ppublishing.orguzchemj.uz This indicates a general interest in developing more localized and sustainable supply chains for agricultural chemicals.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing experiments to evaluate Defoliant MN's efficacy in crop defoliation?

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with practical constraints and academic relevance . For field trials, adopt a randomized block design with controlled variables (e.g., soil type, irrigation) to isolate this compound's effects. Reference studies like those at Shihezi University, which tested concentrations (150–450 ml∙hm⁻²) and application timings (August–September) across cotton varieties .

Q. How can researchers standardize data collection for this compound's impact on crop yield and defoliation rates?

- Follow protocols from peer-reviewed field studies:

- Measure yield via boll count and single-boll weight (averaged across 10 plants per plot) .

- Quantify defoliation rates using time-lapsed imaging or manual leaf-counting at fixed intervals post-application.

- Include metadata such as soil nutrient levels, weather patterns, and crop growth stages to contextualize results .

Q. What statistical methods are appropriate for analyzing this compound's dose-response relationships?

- Apply ANOVA to compare yield differences across concentration gradients (e.g., C1–C4 in Shihezi trials) .

- Use regression analysis to model nonlinear relationships between application timing (T1–T6) and defoliation efficiency. Validate assumptions (e.g., normality, homoscedasticity) before interpretation .

Advanced Research Questions

Q. How should researchers address contradictions in this compound's efficacy across diverse agroecological conditions?

- Conduct meta-analyses of multi-regional trials to identify confounding variables (e.g., temperature, soil pH).

- Apply mixed-effects models to account for nested variables (e.g., farm-level practices, genetic crop variations) .

- Publish raw datasets with granular metadata to enable reproducibility and secondary analysis .

Q. What strategies validate the mechanistic pathways of this compound's phytotoxic effects?

- Combine omics approaches (e.g., transcriptomics, metabolomics) to trace biochemical responses in treated crops.

- Compare results with histological analyses (e.g., leaf cell degradation patterns) to confirm mode of action.

- Use Bayesian networks to model interactions between active ingredients (diuron, thidiazuron) and environmental stressors .

Q. How can researchers ethically balance field trial requirements with environmental risk mitigation?

- Adhere to institutional review board (IRB) guidelines for ecological impact assessments, including non-target species monitoring .

- Implement debriefing protocols for stakeholders if trial outcomes conflict with local agricultural practices .

- Disclose data limitations (e.g., long-term soil residue effects) transparently in publications .

Methodological Guidance for Data Management

Q. What practices ensure transparency in this compound research data?

- Store raw data in FAIR-compliant repositories (e.g., Zenodo, Dryad) with unique identifiers .

- Document data collection tools (e.g., sensor calibrations, survey questionnaires) in supplementary materials .

- Provide data availability statements specifying access conditions and embargo periods .

Q. How should researchers handle discrepancies between laboratory and field results for this compound?

- Perform sensitivity analyses to identify critical variables (e.g., UV exposure, microbial activity) not replicated in lab settings.

- Use agent-based modeling to simulate field conditions and test hypotheses iteratively .

- Publish negative results to reduce publication bias and inform future experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.